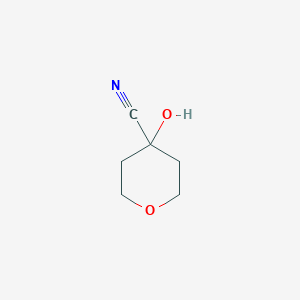
4-Hydroxyoxane-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxyoxane-4-carbonitrile is a chemical compound with the CAS number 50289-10-6 . Its IUPAC name is 4-hydroxytetrahydro-2H-pyran-4-carbonitrile . The molecular weight of this compound is 127.14 . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 4-Hydroxyoxane-4-carbonitrile is 1S/C6H9NO2/c7-5-6(8)1-3-9-4-2-6/h8H,1-4H2 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical And Chemical Properties Analysis
4-Hydroxyoxane-4-carbonitrile is a powder that is stored at room temperature . Its melting point is between 39-41 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Biochemical Reactivity and Interactions
4-Hydroxyoxane-4-carbonitrile's biochemical reactivity, particularly its interactions with amino acids and proteins, has been a subject of study. Its high reactivity can be attributed to its functional groups, which engage in rapid reactions with thiol and amino groups, leading to potential applications in understanding and manipulating biochemical pathways (Schaur, 2003).
Degradation Mechanisms
Research into the degradation mechanisms of compounds similar to 4-Hydroxyoxane-4-carbonitrile, such as 1,4-dioxane, has provided insights into effective treatment methods for water purification. These studies explore advanced oxidation processes and the use of metal oxides for catalytic degradation, suggesting pathways for the environmental management of persistent organic pollutants (Stefan & Bolton, 1998); (Heck et al., 2019).
Environmental Remediation
The potential for 4-Hydroxyoxane-4-carbonitrile and its derivatives in environmental remediation has been explored, with a focus on microbial degradation pathways and the Fenton reaction for water contaminants. These studies indicate that certain bacterial strains can efficiently degrade similar compounds, offering a biological approach to remediation (Mahendra et al., 2007); (Sekar & DiChristina, 2014).
Material Science Applications
In the field of material science, studies on derivatives of 4-Hydroxyoxane-4-carbonitrile have investigated their use in creating novel polymeric materials with potential applications in electronics and energy storage. These works highlight the synthesis and characterization of materials that exhibit desirable properties such as thermal stability and electro-optic functionalities (Yao & Jamieson, 1997); (Lee et al., 2004).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-hydroxyoxane-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c7-5-6(8)1-3-9-4-2-6/h8H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFYWRXLEMQSPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxyoxane-4-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2986298.png)
![(4-((2,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2986300.png)

![8-(3-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2986302.png)





![4-acetyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2986312.png)
![N-(3,4-dichlorophenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2986314.png)


![5-methyl-2-phenyl-7-(4-(pyridin-3-ylmethyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2986320.png)